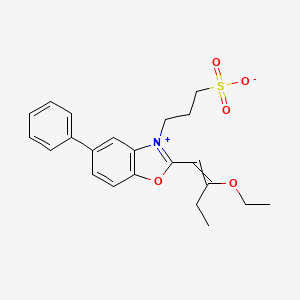phosphanium bromide CAS No. 67456-27-3](/img/structure/B14474567.png)
[2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylamino)ethylphosphanium bromide: is a chemical compound with the molecular formula C28H38BrNP. It is a phosphonium salt that features a triphenylphosphine moiety bonded to a 2-(dibutylamino)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(dibutylamino)ethyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for 2-(Dibutylamino)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 2-(Dibutylamino)ethylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives with lower oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Reactions: Products include various phosphonium salts with different anions.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphine derivatives.
Reduction Reactions: Products include reduced phosphine compounds.
科学的研究の応用
Chemistry: In chemistry, 2-(Dibutylamino)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Medicine: In medicine, 2-(Dibutylamino)ethylphosphanium bromide may be explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: In the industrial sector, the compound can be used as a catalyst or catalyst precursor in various chemical processes, including polymerization and hydrogenation reactions.
作用機序
The mechanism of action of 2-(Dibutylamino)ethylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular pathways involved include nucleophilic substitution, coordination to metal centers, and participation in redox reactions.
類似化合物との比較
- 2-(Dimethylamino)ethylphosphanium bromide
- 2-(Diethylamino)ethylphosphanium bromide
- 2-(Dipropylamino)ethylphosphanium bromide
Uniqueness: 2-(Dibutylamino)ethylphosphanium bromide is unique due to its specific alkyl chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different alkyl groups.
特性
CAS番号 |
67456-27-3 |
|---|---|
分子式 |
C28H37BrNP |
分子量 |
498.5 g/mol |
IUPAC名 |
2-(dibutylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H37NP.BrH/c1-3-5-22-29(23-6-4-2)24-25-30(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-21H,3-6,22-25H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MQNVATJVEYBKMB-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


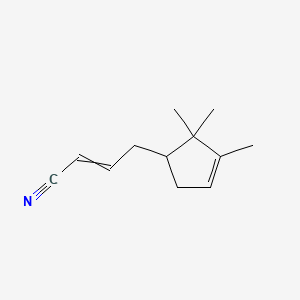
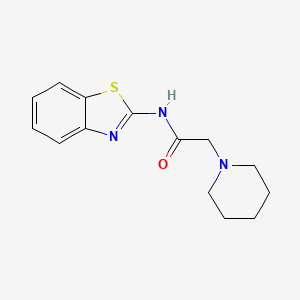

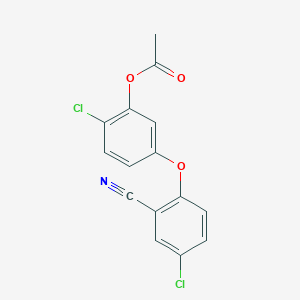

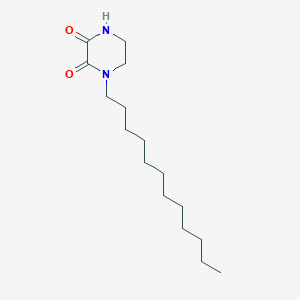
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
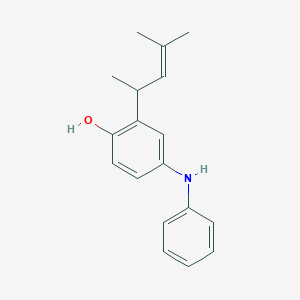
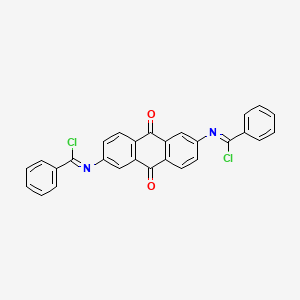
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
